
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ornithine-carboxy-14C hydrochloride is an aqueous ethanol solution . It has a linear formula of H2N[CH2]3CH[NH2]14CO2H . The CAS Number is 117961-28-1 . It is stored in a serum bottle and its physical form is an aqueous solution containing 2% ethanol .
Synthesis Analysis
L-Ornithine is produced during the urea cycle from the splitting off of urea from arginine . It allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum .
Molecular Structure Analysis
The molecular structure of L-Ornithine-carboxy-14C hydrochloride is represented by the linear formula H2N[CH2]3CH[NH2]14CO2H . The molecular weight is 168.62 .
Chemical Reactions Analysis
L-Ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is the starting point for the synthesis of many polyamines such as putrescine .
Physical And Chemical Properties Analysis
L-Ornithine-carboxy-14C hydrochloride is an aqueous ethanol solution . It is stored at a temperature of 2-8°C . The extent of labeling is 5-20 mCi per mmol .
Wirkmechanismus
Safety and Hazards
In case of eye contact with L-Ornithine Hydrochloride, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and get medical attention . In case of ingestion, clean mouth with water and get medical attention .
Zukünftige Richtungen
Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Difluoromethylornithine (DFMO, eflornithine) is the best-known inhibitor of ODC and a broad-spectrum, unique therapeutical agent .
Eigenschaften
CAS-Nummer |
117961-28-1 |
|---|---|
Produktname |
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE |
Molekularformel |
C5H13ClN2O2 |
Molekulargewicht |
170.613 |
IUPAC-Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
InChI-Schlüssel |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
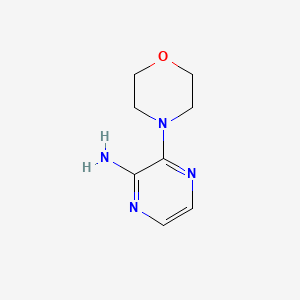
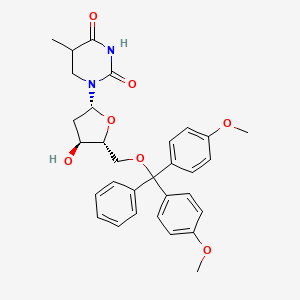
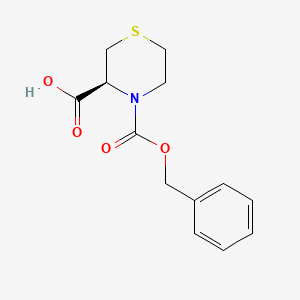
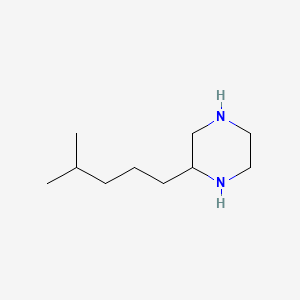
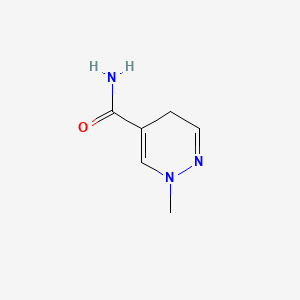
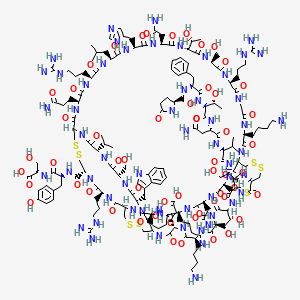
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
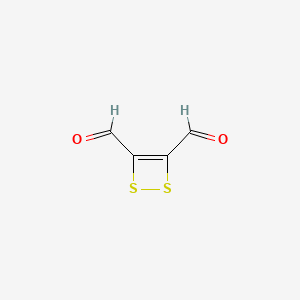
![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)